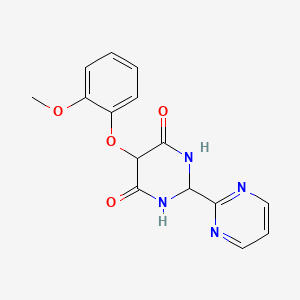
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring fused with a tetrahydropyrimidine ring, and a methoxy-phenoxy group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxy-phenoxy-pyrimidine. This intermediate is then subjected to a series of reactions including cyclization and condensation to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy-phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
科学研究应用
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydropyrimidin-4,6-dione: Similar structure but lacks the racemic mixture.
5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-pyrimidin-4,6-dione: Similar structure but different ring fusion.
5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydropyrimidin-4,6-dione derivatives: Various derivatives with different substituents on the phenoxy or pyrimidine rings.
Uniqueness
5-(2-Methoxyphenoxy)-2-(pyrimidin-2-yl)-tetrahydropyrimidin-4,6-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its racemic nature also adds to its uniqueness, as it can exist as two enantiomers with potentially different biological activities.
属性
分子式 |
C15H14N4O4 |
|---|---|
分子量 |
314.30 g/mol |
IUPAC 名称 |
5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H14N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11,13H,1H3,(H,18,20)(H,19,21) |
InChI 键 |
UBZUKVIZQTYDGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2C(=O)NC(NC2=O)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















